3-methyl-2-(2-methylphenoxy)butanoic Acid
Overview
Description
3-Methyl-2-(2-methylphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of butanoic acid, featuring a phenoxy group substituted at the second carbon and a methyl group at the third carbon
Scientific Research Applications
3-Methyl-2-(2-methylphenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(2-methylphenoxy)butanoic acid typically involves the reaction of 2-methylphenol with 3-methyl-2-butanone under acidic conditions to form the intermediate 3-methyl-2-(2-methylphenoxy)butanone. This intermediate is then oxidized to yield the desired acid. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using suitable oxidizing agents such as potassium permanganate or chromium trioxide. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-methylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces carboxylic acid derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted phenoxy derivatives.
Mechanism of Action
The mechanism of action of 3-methyl-2-(2-methylphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(4-methylphenyl)butanoic acid
- 3-Methyl-3-(phenylsulfanyl)butanoic acid
- 4-(4-Methylthio)phenyl)butanoic acid
Uniqueness
3-Methyl-2-(2-methylphenoxy)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-methyl-2-(2-methylphenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBJQRVERAVKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395690 | |
Record name | 3-methyl-2-(2-methylphenoxy)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63403-13-4 | |
Record name | 3-methyl-2-(2-methylphenoxy)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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